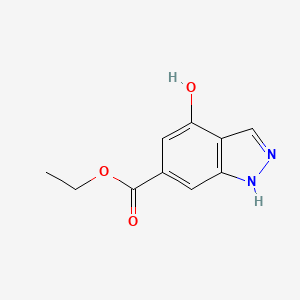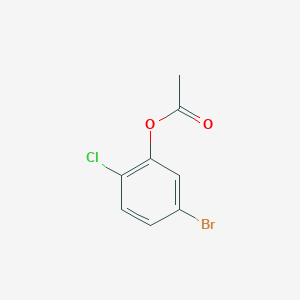
2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid is a compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of an ethynyl group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
The synthesis of 2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via alkylation reactions using ethynyl halides or similar reagents.
Attachment of the Acetic Acid Moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl or pyrrolidine positions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid include:
2-(2-Methylpyrrolidin-1-yl)acetic acid: Lacks the ethynyl group, leading to different chemical and biological properties.
2-(1-Methylpyrrolidin-3-yl)acetic acid: Differently substituted pyrrolidine ring, affecting its reactivity and applications.
2-(2-Aminoethyl)-1-methylpyrrolidine: Contains an amino group instead of the ethynyl group, leading to distinct interactions and uses.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
2-(2-ethynyl-2-methylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C9H13NO2/c1-3-9(2)5-4-6-10(9)7-8(11)12/h1H,4-7H2,2H3,(H,11,12) |
Clé InChI |
WHPPTZCRBVHPOD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN1CC(=O)O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)


![4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)


![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)


![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
